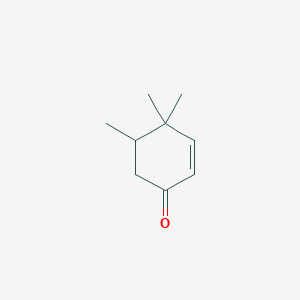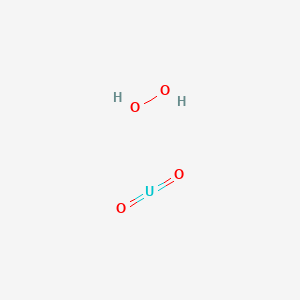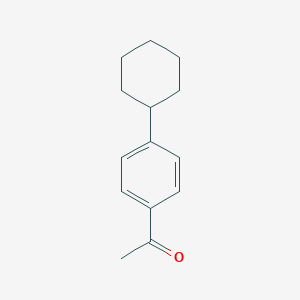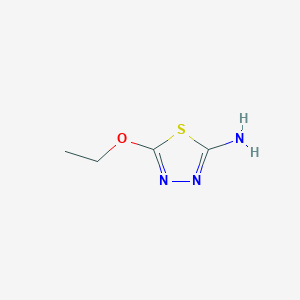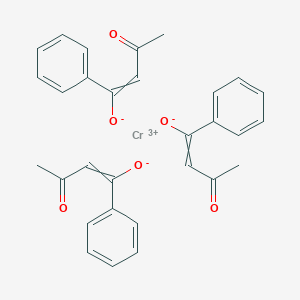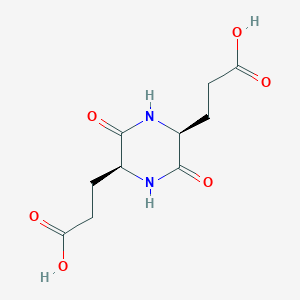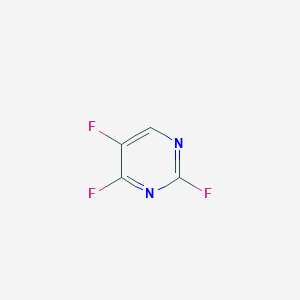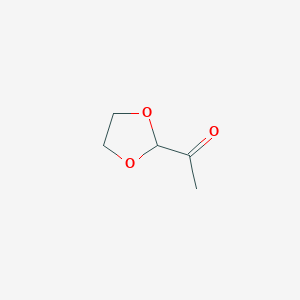
Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) is a chemical compound that is related to other compounds such as 2-(1,3-Dioxolan-2-yl)-1-(3-fluoro-phenyl)-ethanone and 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone . These compounds have a molecular structure that includes a 1,3-dioxolane ring .
Synthesis Analysis
The synthesis of compounds similar to Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) has been reported in various studies. For instance, a simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed, based on glucose as an eco-friendly reductant .Molecular Structure Analysis
The molecular structure of Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds includes a 1,3-dioxolane ring . This ring structure is a key feature of these compounds and contributes to their chemical properties and reactivity.Chemical Reactions Analysis
The chemical reactions involving Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds are diverse. For example, the reduction of nitro compounds is a widely used method for synthesizing azoxybenzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds depend on their molecular structure. For instance, 2-(1,3-Dioxolan-2-yl)-1-(3-fluoro-phenyl)-ethanone has a molecular weight of 210.2 .Safety And Hazards
将来の方向性
The future directions for research on Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds are promising. They have a wide range of applications in scientific research, including their use as liquid crystals, natural and synthetic compounds with various biological activities, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
特性
IUPAC Name |
1-(1,3-dioxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)5-7-2-3-8-5/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVZYJHSSNNDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-YL)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

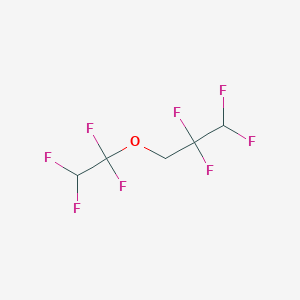
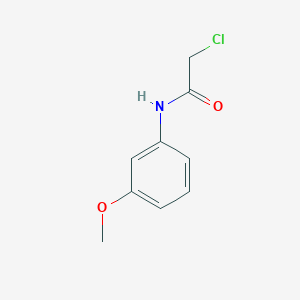
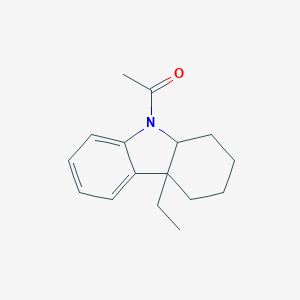
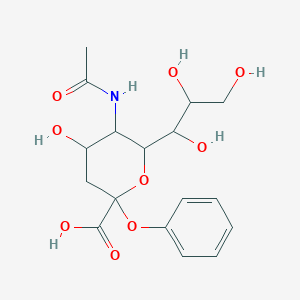
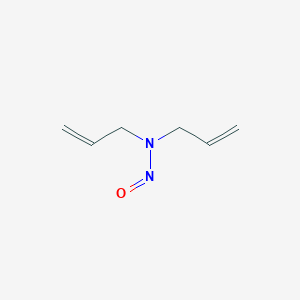
![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
